Cas no 132-21-8 ((3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine)

(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine structure
132-21-8 structure
Product Name:(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine
N.o CAS:132-21-8
MF:C16H19BrN2
MW:319.239463090897
MDL:MFCD00865678
CID:93673
PubChem ID:16960
Update Time:2025-04-18

(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine Propriedades químicas e físicas

Nomes e Identificadores

    • dexbrompheniramine
    • DEXBROMPHENIRAMINE BASE
    • D-Brompheniramine
    • (S)-Brompheniramine
    • (S)-γ-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropan-1-amine
    • Disomer
    • d-Parabromdylamine
    • (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
    • 10-OXO MIRTAZAPINE (MIRTAZAPINE IMPURITY F)
    • S-(+)-BROMPHENIRAMINE-D6
    • Brompheniramine d
    • Dexbrompheniraminum
    • UNII-75T64B71RP
    • [(3S)-3-(4-bromophenyl)-3-(2-pyridyl)propyl]-dimethyl-amine
    • (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine
    • (3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine
    • Pyridine, 2-[p-bromo-.alpha.-[2-(dimethylamino)ethyl]benzyl]-, (S)-
    • (S)-(+)-brompheniramine
    • 132-21-8
    • Dexbromfeniramina
    • Brompheniramine d-
    • (+)-Parabromdylamine
    • Brompheniramine d-form
    • BROMPHENIRAMINE D-FORM [MI]
    • NCGC00162100-01
    • PDSP2_000134
    • BROMPHENIRAMINE, (+)-
    • Desbrofeniramina
    • (+)-brompheniraminum
    • [(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
    • (R)-3-(4-Bromophenyl)-3-(2-pyridyl)propyldimethylamine
    • DEXBROMPHENIRAMINE [INN]
    • Dexbrompheniramin
    • NCGC00162100-05
    • EINECS 205-053-5
    • CCG-204327
    • Dexbrompheniraminum [INN-Latin]
    • (S)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
    • (+)-Brompheniramine; (+)-Parabromdylamine; (S)-Brompheniramine
    • (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
    • CHEBI:59269
    • NCGC00162100-02
    • CHEMBL1201287
    • GTPL7588
    • Lopac0_000232
    • 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-, (S)-
    • DEXBROMPHENIRAMINE [VANDF]
    • AB00698453-08
    • ZDIGNSYAACHWNL-HNNXBMFYSA-N
    • EN300-25893693
    • (+)-N,N-Dimethyl-(3-(4-bromphenyl)-3-(2-pyridyl)propyl)amin
    • Dexbromfeniramina (INN-Spanish)
    • PDSP1_000135
    • ()-(3-p-Bromphenyl-3-pyrid-2'-ylpropyl)dimethylamin
    • Dexbromfeniramina [INN-Spanish]
    • DB00405
    • Q5268318
    • NCGC00162100-03
    • Dexbrompheniramine [INN:BAN]
    • PDSP2_000133
    • 3-(4-Bromophenyl)-N,N-dimethyl-3-(2-pyridinyl)-1-propanamine #
    • 3-(4-bromophenyl)- N,N-dimethyl- 3-pyridin-2-yl-propan-1-amine
    • DTXCID002905
    • PDSP1_000134
    • DTXSID8022905
    • (+)-(3-p-Bromphenyl-3-pyrid-2'-ylpropyl)dimethylamin
    • 75T64B71RP
    • Brompheniramine, (s)-
    • Dexbrompheniraminum (INN-Latin)
    • NS00079570
    • DEXBROMPHENIRAMINE [WHO-DD]
    • SCHEMBL29345
    • R06AB06
    • desbromfeniramina
    • AKOS015969654
    • SDCCGSBI-0050220.P002
    • DA-62806
    • MDL: MFCD00865678
    • Inchi: 1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1
    • Chave InChI: ZDIGNSYAACHWNL-HNNXBMFYSA-N
    • SMILES: BrC1C=CC(=CC=1)[C@@H](C1C=CC=CN=1)CCN(C)C

Propriedades Computadas

  • Massa Exacta: 318.07300
  • Massa monoisotópica: 318.073
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 249
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2
  • XLogP3: none
  • Superfície polar topológica: 16.1A^2

Propriedades Experimentais

  • Densidade: 1.265
  • Ponto de ebulição: 403°Cat760mmHg
  • Ponto de Flash: 197.5°C
  • Índice de Refracção: 1.577
  • PSA: 16.13000
  • LogP: 3.92770
  • Rotação Específica: D25 +42.7° (c = 1 in DMF)

(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-25893693-0.05g
[(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
132-21-8 95%
0.05g
$636.0 2024-06-18
Fornecedores recomendados
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd